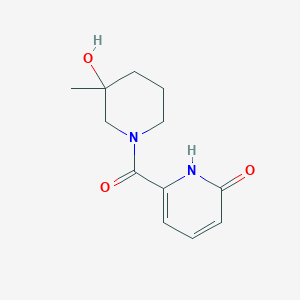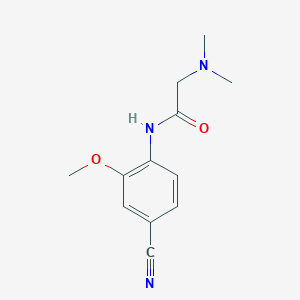![molecular formula C13H24N4O B6645048 5-[[(3-ethoxycyclobutyl)amino]methyl]-N,N,1-trimethylimidazol-2-amine](/img/structure/B6645048.png)
5-[[(3-ethoxycyclobutyl)amino]methyl]-N,N,1-trimethylimidazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[[(3-ethoxycyclobutyl)amino]methyl]-N,N,1-trimethylimidazol-2-amine, also known as ETC-1002, is a small molecule drug that has gained significant attention in recent years due to its potential therapeutic applications. ETC-1002 is a novel, orally active, and selective modulator of ATP-citrate lyase (ACL), an enzyme that plays a crucial role in lipid metabolism.
Mecanismo De Acción
5-[[(3-ethoxycyclobutyl)amino]methyl]-N,N,1-trimethylimidazol-2-amine is a selective modulator of ACL, an enzyme that catalyzes the conversion of citrate to acetyl-CoA, a key substrate for lipid synthesis. By inhibiting ACL, this compound reduces the production of fatty acids and cholesterol in the liver, leading to a decrease in circulating levels of LDL cholesterol and triglycerides. Additionally, this compound has been shown to activate AMP-activated protein kinase (AMPK), a cellular energy sensor that regulates lipid and glucose metabolism, further contributing to its beneficial effects on lipid and glucose homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the reduction of circulating levels of LDL cholesterol and triglycerides, and the increase in HDL cholesterol levels. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant effects, which may further contribute to its therapeutic potential in cardiovascular disease. This compound has also been shown to improve insulin sensitivity and glucose metabolism, making it a promising drug candidate for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-[[(3-ethoxycyclobutyl)amino]methyl]-N,N,1-trimethylimidazol-2-amine has several advantages for lab experiments, including its oral bioavailability and selective modulation of ACL, which makes it a useful tool for studying the role of ACL in lipid and glucose metabolism. Additionally, this compound has been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials. However, the limitations of this compound for lab experiments include its low solubility and stability, which may impact its efficacy and reproducibility.
Direcciones Futuras
Several future directions for the research and development of 5-[[(3-ethoxycyclobutyl)amino]methyl]-N,N,1-trimethylimidazol-2-amine are currently being explored. These include the investigation of its therapeutic potential in other diseases, such as non-alcoholic fatty liver disease, as well as the development of novel formulations and delivery methods to improve its solubility and stability. Additionally, the identification of biomarkers that predict the response to this compound treatment may further enhance its clinical utility. Finally, the combination of this compound with other lipid-lowering agents, such as statins, may provide synergistic effects and improve its overall therapeutic efficacy.
Métodos De Síntesis
The synthesis of 5-[[(3-ethoxycyclobutyl)amino]methyl]-N,N,1-trimethylimidazol-2-amine involves a series of chemical reactions, starting from 3-ethoxycyclobutanone, which is converted to the corresponding hydrazone. The hydrazone is then reacted with N,N-dimethylformamide dimethyl acetal to form the imine intermediate, which is subsequently reduced with sodium borohydride to give the amine product, this compound. The overall yield of the synthesis process is approximately 20%.
Aplicaciones Científicas De Investigación
5-[[(3-ethoxycyclobutyl)amino]methyl]-N,N,1-trimethylimidazol-2-amine has been extensively studied for its potential therapeutic applications in various diseases, including dyslipidemia, atherosclerosis, and diabetes. Dyslipidemia is a condition characterized by abnormal levels of lipids in the blood, which is a major risk factor for cardiovascular disease. This compound has been shown to lower LDL cholesterol and triglyceride levels, while increasing HDL cholesterol levels, making it a promising drug candidate for the treatment of dyslipidemia. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant effects, which may further contribute to its therapeutic potential in cardiovascular disease.
Propiedades
IUPAC Name |
5-[[(3-ethoxycyclobutyl)amino]methyl]-N,N,1-trimethylimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O/c1-5-18-12-6-10(7-12)14-8-11-9-15-13(16(2)3)17(11)4/h9-10,12,14H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQFXHJYUMCCEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1)NCC2=CN=C(N2C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1R,2R)-2-aminocyclohexyl]-2-phenylpropanamide](/img/structure/B6644983.png)
![2-[(4-Chloro-6-methylpyridine-3-carbonyl)-propylamino]acetic acid](/img/structure/B6644995.png)

![[(3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-(1,5-dimethylpyrrol-2-yl)methanone](/img/structure/B6645006.png)
![N-methyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]-6-oxo-1H-pyridine-2-carboxamide](/img/structure/B6645007.png)

![6-[(4-Hydroxyoxan-4-yl)methylamino]pyridazine-3-carboxylic acid](/img/structure/B6645028.png)

![3-[(3-Methoxycyclopentyl)carbamoyl]benzoic acid](/img/structure/B6645042.png)
![Methyl 2-[(1-methoxycyclobutyl)methylamino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6645054.png)
![2-Methoxy-3-[(4-methylsulfanylbenzoyl)amino]propanoic acid](/img/structure/B6645066.png)
![5-[[(5-Ethylthiophen-2-yl)methylamino]methyl]furan-3-carboxylic acid](/img/structure/B6645074.png)
